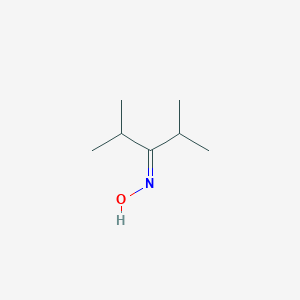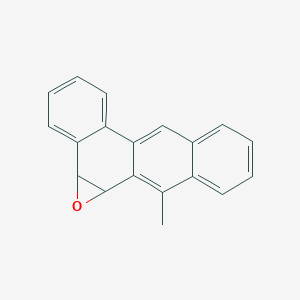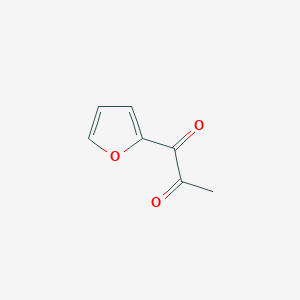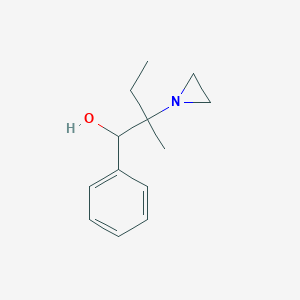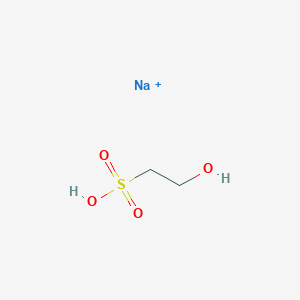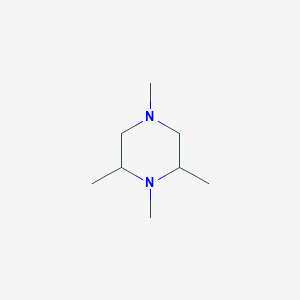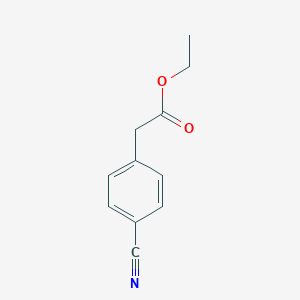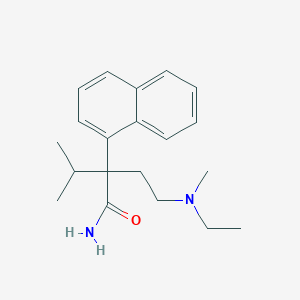
alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide, also known as lidocaine, is a local anesthetic that is commonly used in medical procedures. Lidocaine is a type of amide local anesthetic that works by blocking the voltage-gated sodium channels in nerve cells, thereby preventing the transmission of pain signals.
Mécanisme D'action
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals. This action is reversible, meaning that the effects of alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide wear off once the drug is metabolized by the body.
Effets Biochimiques Et Physiologiques
Lidocaine has both local and systemic effects on the body. Locally, alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide blocks the transmission of pain signals in the affected area, resulting in temporary numbness. Systemically, alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide can cause a decrease in blood pressure and heart rate, as well as potential side effects such as dizziness and nausea.
Avantages Et Limitations Des Expériences En Laboratoire
Lidocaine is a widely used local anesthetic in laboratory experiments due to its effectiveness and low toxicity. However, its short duration of action and potential side effects limit its use in certain experiments. In addition, alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide can interfere with certain assays and should be used with caution in these situations.
Orientations Futures
Future research on alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide may focus on its potential use in treating chronic pain and neuropathic pain, as well as its effects on the central nervous system. In addition, new formulations of alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide may be developed to improve its efficacy and duration of action. Finally, further studies may investigate the potential use of alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
Lidocaine can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with ethyl chloroacetate to form 2,6-dimethylphenylglycine ethyl ester. This intermediate is then reacted with methyl iodide to form 2,6-dimethylphenylglycine methyl ester, which is subsequently converted to alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide through a series of chemical reactions.
Applications De Recherche Scientifique
Lidocaine has been extensively studied for its use in medical procedures, including dental work, surgery, and childbirth. It is also used as a topical anesthetic for skin conditions such as eczema and psoriasis. In addition, alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide has been investigated for its potential use in treating chronic pain, neuropathic pain, and migraines.
Propriétés
Numéro CAS |
1505-90-4 |
|---|---|
Nom du produit |
alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide |
Formule moléculaire |
C20H28N2O |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-[2-[ethyl(methyl)amino]ethyl]-3-methyl-2-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C20H28N2O/c1-5-22(4)14-13-20(15(2)3,19(21)23)18-12-8-10-16-9-6-7-11-17(16)18/h6-12,15H,5,13-14H2,1-4H3,(H2,21,23) |
Clé InChI |
BZXAWUTXKYHQAW-UHFFFAOYSA-N |
SMILES |
CCN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C)C)C(=O)N |
SMILES canonique |
CCN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C)C)C(=O)N |
Synonymes |
α-[2-[Ethyl(methyl)amino]ethyl]-α-isopropyl-1-naphthaleneacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




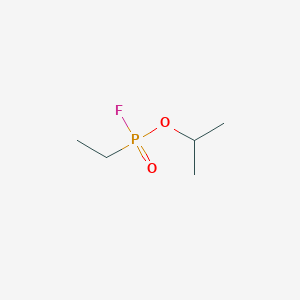
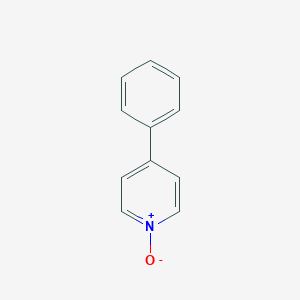
![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)
